MS 023 dihydrochloride is a selective inhibitor of type I protein arginine methyltransferases (PRMTs), which play crucial roles in various biological processes, including gene expression and signal transduction. This compound has garnered attention for its potential applications in research related to cancer and other diseases associated with dysregulated arginine methylation. The compound exhibits high potency against specific PRMTs, with inhibitory concentration values (IC50) indicating its effectiveness.
MS 023 dihydrochloride is synthesized and provided by various chemical suppliers, including Tocris Bioscience. The compound is characterized by its chemical formula and a molecular weight of approximately 360.32 g/mol. Its CAS number is 1992047-64-9, and it can be identified by its PubChem ID 121513886.
MS 023 dihydrochloride is classified as a small molecule inhibitor specifically targeting type I PRMTs. It demonstrates selectivity, showing minimal activity against type II and III PRMTs, as well as other methyltransferases and demethylases.
The synthesis of MS 023 dihydrochloride involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific synthetic pathways are often proprietary or unpublished, but they generally involve the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. High-performance liquid chromatography (HPLC) is typically employed to purify the final product.
The molecular structure of MS 023 dihydrochloride can be represented by its SMILES notation: CC(C)OC1=CC=C(C2=CNC=C2CN(CCN)C)C=C1.Cl.Cl
. This notation indicates a complex arrangement featuring multiple rings and functional groups that contribute to its biological activity.
MS 023 dihydrochloride primarily acts through the inhibition of PRMTs, which catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues on target proteins. The inhibition mechanism involves:
The compound's efficacy can be assessed using biochemical assays that measure methylation levels in cell lysates or purified enzyme systems, employing techniques like mass spectrometry or Western blotting.
The mechanism by which MS 023 dihydrochloride exerts its effects involves:
Inhibition studies indicate IC50 values for different PRMTs:
These values demonstrate the compound's selectivity and potency against specific targets.
MS 023 dihydrochloride is utilized in various research applications:
By providing insights into protein arginine methylation dynamics, MS 023 dihydrochloride contributes significantly to advancing our understanding of epigenetic regulation and potential therapeutic interventions in cancer and other diseases linked to aberrant protein modifications.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: